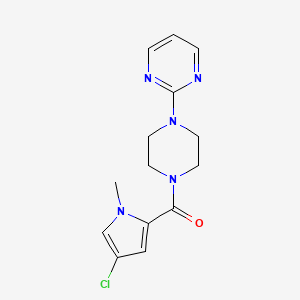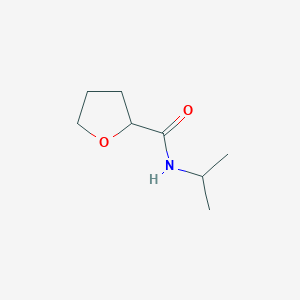![molecular formula C15H19N5O B7520304 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide](/img/structure/B7520304.png)
2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide is a chemical compound that features a cyclohexyl group attached to an acetamide moiety, which is further connected to a phenyl ring substituted with a 1H-1,2,3,4-tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acetamide Formation: The acetamide moiety can be introduced by reacting the tetrazole-substituted phenyl compound with chloroacetyl chloride in the presence of a base like triethylamine.
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring or the cyclohexyl group.
Reduction: Reduced forms of the acetamide or tetrazole groups.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and phenyl groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide
- 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propionamide
- 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]butyramide
Uniqueness
2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyclohexyl-N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(9-12-5-2-1-3-6-12)17-13-7-4-8-14(10-13)20-11-16-18-19-20/h4,7-8,10-12H,1-3,5-6,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQUIQPLKGWHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(benzimidazol-1-yl)propyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B7520224.png)

![1-[2-Chloro-5-(pyrrolidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7520233.png)
![3-[[2-[2-(2-hydroxypropylamino)benzimidazol-1-yl]acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7520236.png)
![N-[(1-phenylcyclopropyl)methyl]-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7520242.png)
![2-methoxy-N-[3-[methyl(pyridin-3-ylmethyl)amino]-3-oxopropyl]benzamide](/img/structure/B7520248.png)

![3-Amino-14-methyl-4-phenyl-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),2,5,12(17),13,15-hexaen-11-one](/img/structure/B7520254.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B7520260.png)
![3-[2-(Azetidin-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7520276.png)

![1-[5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7520284.png)


